molecular formula C13H24N2 B2712665 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine CAS No. 155206-41-0

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2712665
CAS No.: 155206-41-0
M. Wt: 208.349
InChI Key: HWGJYRYPRGQACU-UHFFFAOYSA-N
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Description

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring

Preparation Methods

The synthesis of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclohexylamine with a suitable diketone, followed by cyclization to form the desired heterocyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:

    Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine: This compound shares a similar core structure but may have different substituents, leading to variations in properties and applications.

    Methyl-octahydro-pyrrolo[1,2-a]pyrazine: Another related compound with a methyl group, which can influence its reactivity and biological activity.

    Ethyl-octahydro-pyrrolo[1,2-a]pyrazine:

The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGJYRYPRGQACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3CCCN3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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